molecular formula C21H29ClN2O8S B1667249 Amlodipine mesylate CAS No. 246852-12-0

Amlodipine mesylate

Cat. No.: B1667249
CAS No.: 246852-12-0
M. Wt: 505 g/mol
InChI Key: MUVFCHUBATVFPP-UHFFFAOYSA-N
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Description

Amlodipine mesylate is a calcium channel blocker used primarily in the treatment of hypertension and angina. It works by relaxing the blood vessels, allowing blood to flow more easily, thereby reducing blood pressure and alleviating chest pain. This compound is a salt form of amlodipine, which enhances its solubility and stability .

Mechanism of Action

Target of Action

Amlodipine mesylate is a dihydropyridine calcium channel blocker . Its primary targets are the L-type calcium channels located on the vascular smooth muscle cells . These channels play a crucial role in regulating the influx of calcium ions, which is a key factor in muscle contraction and vascular tone .

Mode of Action

this compound inhibits the transmembrane influx of calcium ions into the vascular smooth muscle cells by blocking the L-type calcium channels . This inhibition prevents calcium-dependent myocyte contraction, leading to vasodilation . The compound’s action reduces the total peripheral resistance (afterload) against which the heart must pump, easing the cardiac workload .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway. By blocking the L-type calcium channels, this compound disrupts the flow of calcium ions, which are essential for the contraction of smooth muscle cells . This leads to relaxation of the arterial smooth muscle, reduction in vascular resistance, increased blood flow, and decreased blood pressure .

Pharmacokinetics

this compound exhibits a bioavailability of 64-90% . It is metabolized in the liver into various inactive pyrimidine metabolites . The onset of action is observed 6-12 hours after oral administration, and its elimination half-life is 30-50 hours . This long half-life allows for once-daily dosing . The drug is excreted in urine .

Result of Action

The primary result of this compound’s action is a reduction in blood pressure . By causing vasodilation, it decreases peripheral vascular resistance, which in turn reduces the workload on the heart . This makes this compound effective in the treatment of hypertension and angina .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, when used by people with liver problems, and in elderly individuals, doses should be reduced . Additionally, the drug’s effectiveness can be affected by patient-specific factors such as age, renal function, and concomitant medications .

Biochemical Analysis

Biochemical Properties

Amlodipine mesylate interacts with the calcium channels in the cells of the heart and blood vessels . It inhibits the influx of calcium ions into both vascular smooth muscle and cardiac muscle . Experimental studies suggest that amlodipine binds to both dihydropyridine and nondihydropyridine binding sites .

Cellular Effects

This compound has significant effects on various types of cells, particularly the cells of the heart and blood vessels. By blocking the movement of calcium ions into the cells of the heart and blood vessels, amlodipine relaxes the heart muscles and dilates (widens) the blood vessels, making blood flow easier . This leads to a reduction in blood pressure and an increase in the supply of blood and oxygen to the heart .

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle . This action is achieved by binding to both dihydropyridine and nondihydropyridine binding sites . The resulting decrease in intracellular calcium levels leads to a relaxation of the vascular smooth muscle, which in turn leads to vasodilation and a reduction in blood pressure .

Temporal Effects in Laboratory Settings

This compound has a slow rate of elimination over 40–50 hours . It is extensively metabolized in the liver, but there is no significant presystemic or first-pass metabolism . Over time, the effects of this compound remain consistent due to its long half-life and the option for single daily dosing .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, it is known that amlodipine is used in veterinary medicine for the treatment of systemic hypertension in dogs and cats . The dosage is adjusted based on the animal’s response and any observed side effects .

Metabolic Pathways

This compound is heavily metabolized in the liver, with approximately 90% converted to inactive metabolites . The metabolism involves the cytochrome P450 3A4 enzyme, which plays a key role in the metabolic clearance of amlodipine in humans .

Transport and Distribution

This compound is distributed throughout the body with a large volume of distribution (21 L/kg) . It is heavily protein-bound (about 93%) in the plasma , which may influence its distribution within cells and tissues.

Subcellular Localization

Additionally, amlodipine has been found to promote the unclamping of endothelial nitric oxide synthase (eNOS) from caveolin in endothelial cells , suggesting a potential interaction with caveolae, a type of lipid raft in the cell membrane.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of amlodipine mesylate involves the reaction of amlodipine with methanesulfonic acid. The process typically includes the following steps:

    Formation of Amlodipine Base: Amlodipine is synthesized through a multi-step process involving the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent reactions to form the dihydropyridine ring.

    Salt Formation: The amlodipine base is then reacted with methanesulfonic acid to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Amlodipine mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Solvents: Organic solvents such as ethanol and methanol are frequently used in reactions involving this compound.

Major Products: The major products formed from these reactions are typically inactive metabolites, which are excreted from the body.

Scientific Research Applications

Amlodipine mesylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific salt form, which provides distinct advantages in terms of solubility and stability. This makes it a preferred choice in certain pharmaceutical formulations.

Properties

IUPAC Name

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5.CH4O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;1-5(2,3)4/h5-8,17,23H,4,9-11,22H2,1-3H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVFCHUBATVFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246852-12-0
Record name Amlodipine mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=246852-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amlodipine mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246852120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMLODIPINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/291Y33EZHA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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